molecular formula C9H9N3O2 B3011333 2-Amino-3-methylbenzimidazole-5-carboxylic acid CAS No. 1780270-04-3

2-Amino-3-methylbenzimidazole-5-carboxylic acid

Cat. No. B3011333
CAS RN: 1780270-04-3
M. Wt: 191.19
InChI Key: VBZHWXCSPQDIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-methylbenzimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “2-Amino-3-methylbenzimidazole-5-carboxylic acid”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

While specific structural analysis for “2-Amino-3-methylbenzimidazole-5-carboxylic acid” is not available, benzimidazole, its core structure, is a key heterocycle in therapeutic chemistry .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in the presence of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . An acid-catalyzed reaction mechanism is suggested based on the identification of intermediate arylamides .

Scientific Research Applications

Antidiabetic Applications

Benzimidazole derivatives, including those related to 2-Amino-3-methylbenzimidazole-5-carboxylic acid, have been identified as potent inhibitors of enzymes involved in diabetes management . They are explored for their potential to act as antidiabetic agents, offering a new avenue for therapeutic intervention in the treatment of diabetes.

Anticancer Properties

The structure of benzimidazole is conducive to binding with various biological targets, making it a valuable scaffold in anticancer drug design . Research has shown that certain benzimidazole analogs can interfere with cancer cell proliferation and may be developed into effective anticancer drugs.

Antimicrobial Activity

Benzimidazole compounds have demonstrated significant antimicrobial properties. They are studied for their ability to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics in an era of increasing antibiotic resistance .

Antiparasitic Effects

The pharmacological profile of benzimidazole derivatives extends to antiparasitic activity. These compounds have been used to target parasitic infections, providing a chemical basis for the development of treatments against parasitic diseases .

Analgesic Uses

Benzimidazole derivatives are also known for their analgesic properties. They have been investigated for their efficacy in pain management, potentially leading to new classes of pain-relieving drugs .

Antiviral and Antihistamine Applications

The versatility of benzimidazole derivatives is further exemplified by their use in antiviral and antihistamine medications. These compounds can inhibit viral replication and mitigate allergic reactions, respectively, highlighting their broad therapeutic potential .

Future Directions

The future directions for “2-Amino-3-methylbenzimidazole-5-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, potential applications, and safety profiles. The accelerated synthesis method has been scaled up to establish the substituent-dependence and to isolate products for NMR characterization .

properties

IUPAC Name

2-amino-3-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-4-5(8(13)14)2-3-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZHWXCSPQDIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylbenzimidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.